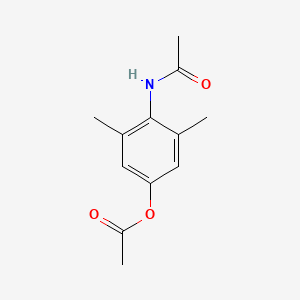
Lead, isotope of mass 195
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead, isotope of mass 195, is a radioactive isotope of lead with the symbol 195 Pb. It has a mass number of 195, which means it contains 82 protons and 113 neutrons. This isotope is known for its relatively short half-life of approximately 15 minutes . Lead-195 is not naturally occurring and must be synthesized in a laboratory setting.
Vorbereitungsmethoden
The synthesis of lead, isotope of mass 195, typically involves nuclear reactions. One common method is the bombardment of bismuth-209 with high-energy protons, which results in the formation of lead-195 through a series of nuclear reactions . The reaction conditions require a particle accelerator to achieve the necessary energy levels for the bombardment process. Industrial production of lead-195 is limited due to its short half-life and the complexity of the synthesis process.
Analyse Chemischer Reaktionen
Lead-195, like other isotopes of lead, can undergo various chemical reactions. These include:
Oxidation: Lead-195 can be oxidized to form lead oxides under certain conditions.
Reduction: It can be reduced back to its metallic form from its oxides.
Substitution: Lead-195 can participate in substitution reactions where it replaces another element in a compound.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon for reduction, and various halides for substitution reactions. The major products formed from these reactions are lead oxides, metallic lead, and lead halides .
Wissenschaftliche Forschungsanwendungen
Lead-195 has several applications in scientific research, particularly in the fields of chemistry and nuclear physics. Some of its notable applications include:
Tracer Studies: Due to its radioactive nature, lead-195 is used as a tracer in various chemical and biological experiments to track the movement and interaction of lead within different systems.
Nuclear Physics Research: Lead-195 is used in experiments to study nuclear reactions and decay processes, providing valuable insights into the behavior of radioactive isotopes.
Medical Research: Although not commonly used in clinical settings, lead-195 can be utilized in experimental studies to understand the effects of radiation on biological tissues.
Wirkmechanismus
The primary mechanism of action for lead-195 involves its radioactive decay. Lead-195 undergoes beta-plus decay, transforming into thallium-195 while emitting positrons and neutrinos. This decay process releases energy, which can be detected and measured in various experimental setups. The molecular targets and pathways involved in its action are primarily related to its interaction with atomic nuclei and the subsequent radiation effects .
Vergleich Mit ähnlichen Verbindungen
Lead-195 can be compared with other isotopes of lead, such as lead-204, lead-206, lead-207, and lead-208. These isotopes differ in their mass numbers and stability:
Lead-204: A stable isotope with a mass number of 204.
Lead-206: A stable isotope and the end product of the uranium-238 decay series.
Lead-207: A stable isotope and the end product of the uranium-235 decay series.
Lead-208: The heaviest stable isotope of lead and the end product of the thorium-232 decay series.
Lead-195 is unique due to its short half-life and its use in specialized research applications. Unlike the stable isotopes, lead-195’s radioactive properties make it valuable for tracer studies and nuclear physics research.
Eigenschaften
CAS-Nummer |
35788-48-8 |
|---|---|
Molekularformel |
Pb |
Molekulargewicht |
194.97452 g/mol |
IUPAC-Name |
lead-195 |
InChI |
InChI=1S/Pb/i1-12 |
InChI-Schlüssel |
WABPQHHGFIMREM-DFNMHJECSA-N |
Isomerische SMILES |
[195Pb] |
Kanonische SMILES |
[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
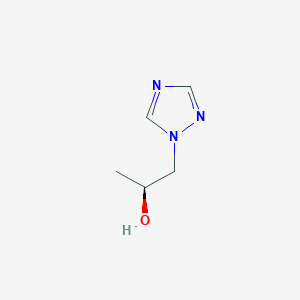
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)

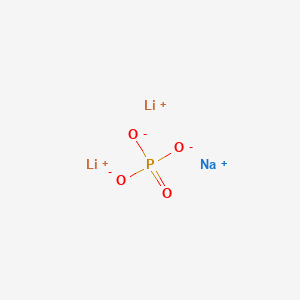
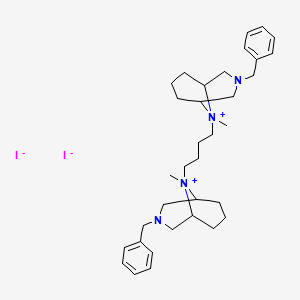

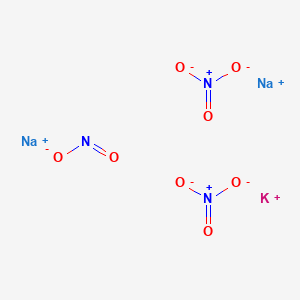

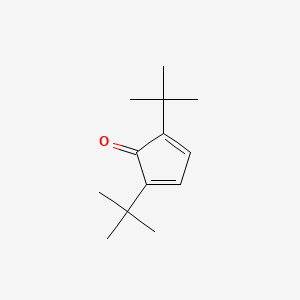
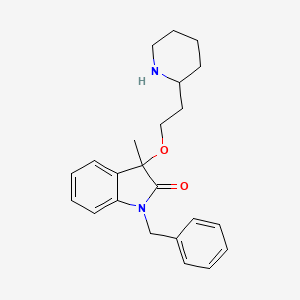
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)
